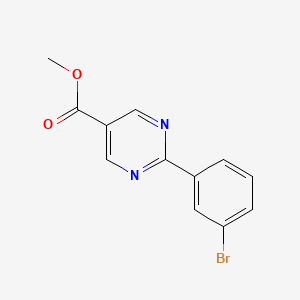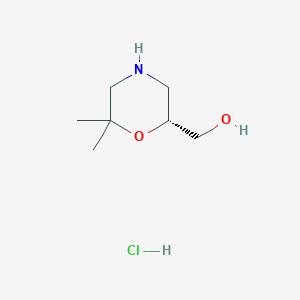![molecular formula C11H22N2O7S B1430923 (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-4-(methoxyamino)-4-oxobutan-2-yl methanesulfonate CAS No. 80575-79-7](/img/structure/B1430923.png)
(2S,3S)-3-[(tert-Butoxycarbonyl)amino]-4-(methoxyamino)-4-oxobutan-2-yl methanesulfonate
Vue d'ensemble
Description
(2S,3S)-3-[(tert-Butoxycarbonyl)amino]-4-(methoxyamino)-4-oxobutan-2-yl methanesulfonate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a methoxyamino group, and a methanesulfonate ester. This compound is often used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-4-(methoxyamino)-4-oxobutan-2-yl methanesulfonate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Methoxyamino Group: The methoxyamino group is introduced via a reaction with methoxyamine hydrochloride.
Methanesulfonate Ester Formation: The final step involves the esterification of the hydroxyl group with methanesulfonyl chloride (MsCl) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated systems and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyamino group.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate ester, replacing the methanesulfonate group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Products include oximes or nitroso compounds.
Reduction: Alcohols are the primary products.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-4-(methoxyamino)-4-oxobutan-2-yl methanesulfonate is used as an intermediate in the synthesis of complex organic molecules, including peptides and pharmaceuticals.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions due to its ability to form stable intermediates.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antiviral and anticancer activities.
Industry
Industrially, this compound is used in the production of fine chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-4-(methoxyamino)-4-oxobutan-2-yl methanesulfonate involves its ability to act as a protecting group for amino acids and peptides. The Boc group protects the amino group during synthetic transformations and can be removed under acidic conditions. The methoxyamino group can participate in various reactions, forming stable intermediates that facilitate further chemical modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-4-hydroxybutan-2-yl methanesulfonate
- (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-4-aminobutan-2-yl methanesulfonate
Uniqueness
The presence of both the methoxyamino group and the methanesulfonate ester in (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-4-(methoxyamino)-4-oxobutan-2-yl methanesulfonate makes it unique compared to similar compounds. These functional groups provide additional reactivity and versatility in synthetic applications, allowing for the formation of a wider range of derivatives and intermediates.
Propriétés
IUPAC Name |
[(2S,3S)-4-(methoxyamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutan-2-yl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O7S/c1-7(20-21(6,16)17)8(9(14)13-18-5)12-10(15)19-11(2,3)4/h7-8H,1-6H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKUEISZGLHBIM-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NOC)NC(=O)OC(C)(C)C)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)NOC)NC(=O)OC(C)(C)C)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857984 | |
| Record name | (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-4-(methoxyamino)-4-oxobutan-2-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80575-79-7 | |
| Record name | (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-4-(methoxyamino)-4-oxobutan-2-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]methanamine](/img/structure/B1430840.png)
![[1-(Ethanesulfonyl)azetidin-3-yl]methanamine hydrochloride](/img/structure/B1430841.png)
![2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B1430842.png)
![3-[5-(2-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1430844.png)
![7-Oxa-10-azaspiro[4.6]undecane](/img/structure/B1430848.png)
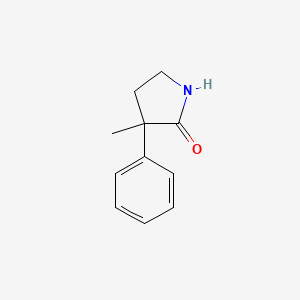
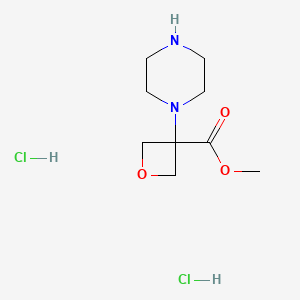

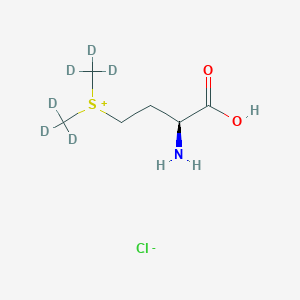
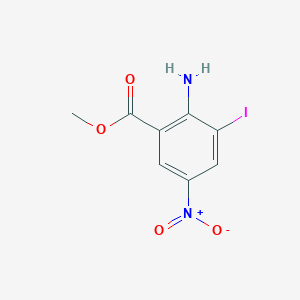
![5-Chloro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1430858.png)

